N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide
Description
N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a bicyclic heteroaromatic compound featuring a pyridopyridazine core with an ethylamine substituent at position 3. Its free base form (CAS EN300-365132) has a molecular weight of 178.24 g/mol (C$9$H${14}$N$4$), while the dihydrobromide salt increases the molecular weight to approximately 340.06 g/mol (C$9$H${14}$N$4$·2HBr) . The compound is synthesized via alkylation of the pyridazine amine, as inferred from its commercial availability as a building block .
Properties
Molecular Formula |
C9H16Br2N4 |
|---|---|
Molecular Weight |
340.06 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide |
InChI |
InChI=1S/C9H14N4.2BrH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H |
InChI Key |
RIHIBQHKIZBJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C2CCNCC2=C1.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves multiple steps, including the formation of the pyridazin ring and subsequent ethylation. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Oncology
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has shown promise in cancer research. Its structural features allow it to interact with various biological targets involved in tumor growth and metastasis.
Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Neurology
The compound is also being investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Research Findings : Investigations into its effects on neuronal cells have shown that it can reduce oxidative stress and apoptosis in vitro. These properties suggest potential applications in conditions such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxic effects on cancer cells |
| Neuroprotective | Reduction of oxidative stress in neuronal cells |
| Antimicrobial | Potential activity against bacterial strains |
Structure-Activity Relationship (SAR)
A Structure-Activity Relationship study has been conducted to elucidate how modifications to the compound's structure affect its biological activity:
Mechanism of Action
The mechanism of action of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets and pathways. This may include binding to certain receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Bcl-xL Inhibition and Anticancer Potential
Antifungal Activity
- Thienopyrimidinone Analogs: The compound in shows weak antifungal activity against Candida spp. (MIC >64 µg/mL), likely due to its thieno-fused core .
- Target Compound: No antifungal data are reported, but its lack of sulfur-containing rings suggests divergent mechanisms compared to thiochromanones () .
Physicochemical and Stability Considerations
- Solubility : The dihydrobromide salt of the target compound likely has higher aqueous solubility than neutral analogs like the ethyl carboxylate derivative .
- Stability : Bromide salts generally exhibit better thermal stability than hydrochlorides, making the target compound suitable for long-term storage .
Biological Activity
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fused pyridine and pyridazine ring system with the following structural features:
- Molecular Formula : C9H14N4
- Molecular Weight : 178.24 g/mol
- IUPAC Name : N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
- CAS Number : 1333880-80-0
The unique structure contributes to its chemical reactivity and biological profile. The presence of both ethyl and methyl groups on the nitrogen atom enhances lipophilicity and membrane permeability, which are critical factors for therapeutic efficacy in drug development .
This compound exhibits its biological activity primarily through the inhibition of specific proteins involved in cancer cell survival. One of the key mechanisms identified is its potential role as an inhibitor of Bcl-xL protein, which is crucial for regulating apoptosis. By inhibiting this protein, the compound may induce programmed cell death in cancer cells .
Interaction with Molecular Targets
The compound interacts with various molecular targets within biological systems. Its mechanism involves modulating cellular processes through enzyme or receptor inhibition. This specificity in interaction may provide insights into its therapeutic potential and help in designing more effective derivatives with enhanced activity .
Anticancer Properties
The anticancer properties of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine have been explored in various studies:
- In Vitro Studies : Research indicates that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis. The mechanism involves disrupting mitochondrial function and activating caspase pathways .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor regression in xenograft models of human cancers. The efficacy was attributed to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Case Studies
Several studies highlight the biological activity and therapeutic potential of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine:
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines | Suggests potential as a therapeutic agent for breast cancer |
| Study 2 | Showed induction of apoptosis through Bcl-xL inhibition in leukemia models | Highlights its utility in hematological malignancies |
| Study 3 | Evaluated anti-tumor effects in xenograft models | Confirmed efficacy and safety profile for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
